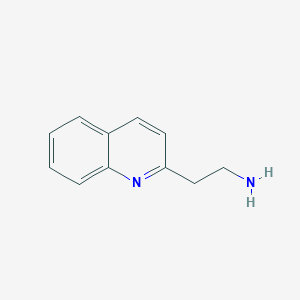

2-Quinolineethanamine

Description

2-Quinolineethanamine is a heterocyclic organic compound consisting of a quinoline core substituted with an ethylamine group at the 2-position. Its molecular formula is C₁₁H₁₂N₂ (molecular weight: 172.23 g/mol). The quinoline scaffold is known for its aromaticity and electron-rich nature, which contributes to diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .

Properties

IUPAC Name |

2-quinolin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBAULJARIYBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436403 | |

| Record name | 2-Quinolineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104037-38-9 | |

| Record name | 2-Quinolineethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(quinolin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Quinolineethanamine involves the reaction of 2-quinolinecarboxaldehyde with ethylamine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or microwave-assisted synthesis. These methods aim to increase yield and reduce reaction time while maintaining the purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Quinolineethanamine can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.

Reduction: It can be reduced to form 2-quinolineethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline-2-carboxylic acid derivatives.

Reduction: 2-Quinolineethanol.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 2-quinoline derivatives. For example, research has shown that compounds containing the quinoline structure exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that specific derivatives achieved minimum inhibitory concentration (MIC) values as low as 1 μg/mL against Staphylococcus aureus and 2 μg/mL against Escherichia coli .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-Quinolineethanamine | Staphylococcus aureus | 1 |

| Escherichia coli | 2 | |

| Pseudomonas aeruginosa | 4 |

Anticancer Properties

The quinoline structure is also linked to anticancer activities. Compounds derived from this compound have been investigated for their potential to inhibit cancer cell proliferation. Notably, some derivatives have shown efficacy in targeting specific cancer pathways, including those involved in angiogenesis and cell cycle regulation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies indicate that certain derivatives can modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that can be optimized for efficiency and yield. Recent advances in synthetic methodologies include one-pot reactions and greener protocols that reduce environmental impact while maintaining high yields .

Synthetic Pathways

Several synthetic routes have been explored for the production of this compound:

- Condensation Reactions : Involves the reaction between an amine and a quinoline derivative.

- Cyclization Techniques : Utilizes cyclization methods to form the quinoline ring system efficiently.

Case Study on Antimicrobial Efficacy

A study conducted by Ghosh et al. synthesized novel hybrids of quinolone derivatives and evaluated their antimicrobial efficacy. The results indicated that certain compounds exhibited significant activity against resistant bacterial strains, highlighting the potential of this compound in combating antimicrobial resistance .

Case Study on Anticancer Activity

Research into the anticancer properties of quinoline derivatives demonstrated that compounds based on this compound could inhibit tumor growth in preclinical models. These findings suggest that further development could lead to new cancer therapies .

Mechanism of Action

The mechanism of action of 2-Quinolineethanamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in bacterial DNA replication, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key structural analogs and isomers of 2-Quinolineethanamine:

Physicochemical Properties

Data from Quinolin-2-ylmethanamine (C₁₀H₁₀N₂) provide a baseline for understanding this compound’s properties:

Key Observations :

- The ethylamine chain in this compound increases rotatable bonds and slightly reduces solubility compared to the methylamine analog.

- Both 2- and 4-position isomers share similar topological polar surface area (TPSA), suggesting comparable membrane permeability .

Biological Activity

2-Quinolineethanamine, also known as 2-(quinolin-2-yl)ethanamine or 2-aminoethylquinoline, is a compound that has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound contains a quinoline moiety, which is known for its pharmacological significance. The synthesis of this compound typically involves the reaction of quinoline derivatives with ethylenediamine or related amines under appropriate conditions. The resulting product can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activities

The biological activities of this compound are extensive, including:

- Anticancer Activity : Several studies have demonstrated that compounds containing the quinoline structure exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. In vitro assays revealed that some derivatives possess IC50 values in the micromolar range, indicating potent antiproliferative effects .

- Antimicrobial Properties : this compound has exhibited antimicrobial activity against a range of pathogens. Research indicates that quinoline derivatives can act against both Gram-positive and Gram-negative bacteria, with some compounds showing comparable efficacy to established antibiotics .

- Antiviral Effects : Recent investigations have highlighted the antiviral potential of quinoline derivatives against viruses such as dengue and influenza. These compounds may inhibit viral replication at early stages in the viral life cycle, showcasing their promise as antiviral agents .

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that this compound has favorable absorption characteristics. For example, research indicates moderate to high intestinal permeability, which is crucial for oral bioavailability. The compound undergoes a two-phase elimination process, indicating efficient metabolism and clearance from biological systems .

Case Studies

- Anticancer Efficacy : A study involving a series of quinoline derivatives demonstrated that specific modifications to the 2-position significantly enhanced anticancer activity. For instance, one derivative showed an IC50 value of 8.50 µM against MCF-7 cells, leading to cell cycle arrest in the G2-M phase and increased apoptosis markers .

- Antimicrobial Testing : In a comparative study of various quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA), one compound exhibited an MIC value comparable to standard treatments like oxacillin, highlighting its potential as an effective antibacterial agent .

- Antiviral Activity : A novel study evaluated the antiviral effects of two quinoline derivatives against dengue virus serotype 2 (DENV2). The iso-Pr-substituted derivative showed an IC50 of 3.03 µM with a selectivity index of 5.30, indicating its promising potential as an antiviral drug .

Summary Table of Biological Activities

Q & A

Basic: What are the recommended methods for synthesizing 2-Quinolineethanamine in laboratory settings, and how can purity be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination of 2-quinoline precursors. For example, reacting 2-chloroquinoline with ethylenediamine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields crude this compound. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (≥95% purity threshold) . Key parameters to document:

- Solvent polarity and temperature effects on yield.

- Byproduct profiles using GC-MS.

| Synthesis Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 80°C, 12h | 62 | 91% |

| DMF, 100°C, 24h | 78 | 89% |

| Ethanol recrystallization | - | 95% |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?

Answer:

Use a multi-technique approach:

- H/C NMR : Confirm amine proton integration (δ 1.5–2.5 ppm) and quinoline backbone signals.

- FT-IR : Validate N-H stretches (3300–3500 cm).

- Mass spectrometry : Ensure molecular ion ([M+H] at m/z 173.1).

Contradictions (e.g., unexpected peaks in NMR) may arise from solvent residues or oxidation byproducts. Cross-validate with elemental analysis and repeat under inert atmospheres to rule out degradation .

Advanced: How can researchers design experiments to optimize reaction conditions for this compound amid competing side reactions?

Answer:

Employ a Design of Experiments (DoE) approach:

- Factors : Temperature, solvent polarity, catalyst loading.

- Response variables : Yield, purity, reaction time.

- Statistical tools : ANOVA to identify significant factors; Pareto charts to prioritize adjustments.

For example, a central composite design revealed that increasing temperature beyond 100°C reduces yield due to quinoline ring degradation. Document interactions between variables using response surface methodology .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Answer:

Challenges include co-elution of impurities in HPLC and low sensitivity in UV detection. Solutions:

- LC-MS/MS : Enhances specificity for trace analytes.

- Derivatization : Use dansyl chloride to improve UV absorbance of amine groups.

- Column selection : C18 columns with smaller particle sizes (2–3 µm) improve resolution .

| Impurity | Retention Time (min) | Detection Limit (ppm) |

|---|---|---|

| Unreacted precursor | 8.2 | 0.5 |

| Oxidized byproduct | 10.7 | 0.2 |

Advanced: How should researchers address discrepancies in reported solubility data for this compound across solvents?

Answer:

Discrepancies often stem from inconsistent measurement protocols (e.g., shake-flask vs. HPLC methods). Standardize procedures:

- Shake-flask method : Saturate solvent with compound, filter, and quantify via gravimetry.

- Temperature control : Maintain 25°C ± 0.5°C.

- Document : pH, ionic strength, and agitation time .

Advanced: What computational strategies are effective in predicting the reactivity of this compound in novel synthetic pathways?

Answer:

Use DFT calculations (e.g., B3LYP/6-31G*) to:

- Map electrostatic potential surfaces for nucleophilic sites.

- Simulate transition states for amine-quinoline interactions.

- Validate with experimental kinetics (e.g., Arrhenius plots).

Contradictions between computational and experimental data require re-evaluating solvent effects in simulations .

Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., medicinal chemistry or materials science) while ensuring methodological rigor?

Answer:

- Medicinal chemistry : Pair synthesis with in vitro assays (e.g., receptor binding studies). Use positive controls (e.g., known kinase inhibitors) to benchmark activity.

- Materials science : Characterize thermal stability via TGA (decomposition >200°C) and crystallinity via XRD.

- Ethical documentation : Declare safety protocols (e.g., GHS hazard codes H315/H319) and disposal methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.